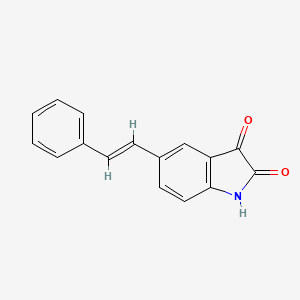![molecular formula C18H17BrN4O2 B10838495 (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine](/img/structure/B10838495.png)
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a bromophenyl butadiene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine typically involves the coupling of a bromophenyl butadiene derivative with caffeine. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Potential applications in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine involves its interaction with specific molecular targets, such as adenosine receptors. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various biological effects, including changes in cellular metabolism, neurotransmission, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but differs in the overall structure and properties.
Pinacol boronic esters: Used in organic synthesis and share some functional group similarities.
Uniqueness
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is unique due to its combination of caffeine and bromophenyl butadiene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific interactions and effects that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C18H17BrN4O2 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
8-[(1E,3E)-4-(3-bromophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17BrN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
Clé InChI |
YJBUYKLAHVOOFW-HOZCHFDZSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)Br |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




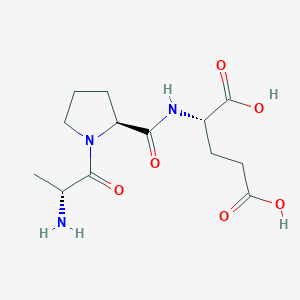
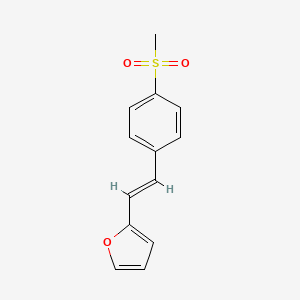

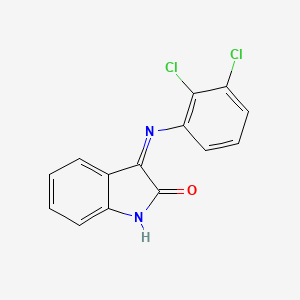

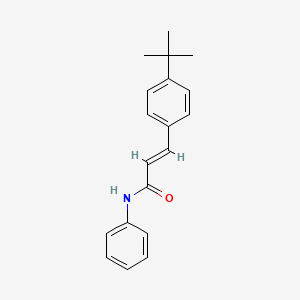


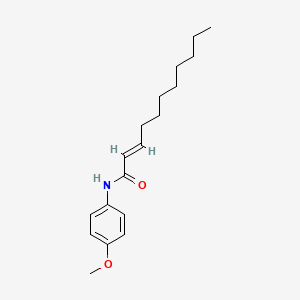
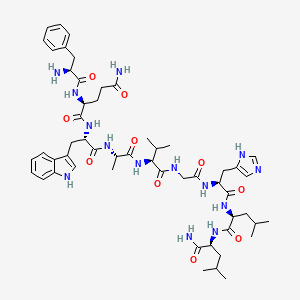
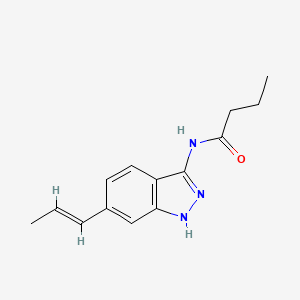
![(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
